molecular formula C27H34NO4+ B13376782 3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium

3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium

Cat. No.: B13376782
M. Wt: 436.6 g/mol
InChI Key: QWRSREBUXQTLOF-UHFFFAOYSA-O
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Description

3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a dimethoxyphenyl group, and a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium is unique due to its combination of an adamantyl group, a dimethoxyphenyl group, and a pyridinium ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C27H34NO4+

Molecular Weight

436.6 g/mol

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate

InChI

InChI=1S/C27H33NO4/c1-17-4-8-23(22(28-17)7-5-18-6-9-24(30-2)25(13-18)31-3)32-26(29)27-14-19-10-20(15-27)12-21(11-19)16-27/h4,6,8-9,13,19-21H,5,7,10-12,14-16H2,1-3H3/p+1

InChI Key

QWRSREBUXQTLOF-UHFFFAOYSA-O

Canonical SMILES

CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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